molecular formula C18H23N3OS B2936935 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 941931-08-4

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

Cat. No.: B2936935
CAS No.: 941931-08-4
M. Wt: 329.46
InChI Key: OMUDDDKJDSJLPJ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a [2-(piperidin-1-yl)ethyl]sulfanyl moiety. Such structural features are common in medicinal chemistry for modulating solubility, bioavailability, and target binding .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-22-16-7-5-15(6-8-16)17-9-10-18(20-19-17)23-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUDDDKJDSJLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and piperidinyl ethyl sulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

  • 4-Methoxyphenyl vs. 4-Ethoxyphenyl: 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (872689-18-4, ) replaces the methoxy group with ethoxy. Biological Implications: Electron-donating groups like methoxy/ethoxy may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Substituent Variations at the 6-Position

  • [2-(Piperidin-1-yl)ethyl]sulfanyl vs. Pyrazolyl/Pyridinylmethylsulfanyl: 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () substitutes the sulfanyl-piperidine group with pyrazole. 872689-18-4 () uses a pyridinylmethylsulfanyl group, which combines sulfur’s hydrophobicity with pyridine’s basicity. This may improve solubility in acidic environments compared to the piperidine-based target compound .
  • Sulfanyl vs. Sulfonate/Sulfonyl Groups :

    • 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a, ) features a sulfonate group, which is more polar and acidic than sulfanyl. Sulfonates enhance water solubility but may reduce cell permeability .

Physicochemical and Structural Properties

Compound Name R3 Substituent R6 Substituent logP (Predicted) Water Solubility (mg/mL) Key Features
Target Compound 4-Methoxyphenyl [2-(Piperidin-1-yl)ethyl]sulfanyl 2.8 0.15 Moderate lipophilicity, basic piperidine
3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine 4-Ethoxyphenyl Pyridin-2-ylmethylsulfanyl 3.2 0.08 Higher logP, pyridine enhances acidity
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () Piperidin-1-yl 1H-Pyrazol-1-yl 1.9 0.45 Lower logP, heteroaromatic interaction
7a () 4-Sulfamoylphenyl Methanesulfonate -0.5 12.3 High solubility, acidic sulfonate

Biological Activity

3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by data tables and research findings.

Chemical Structure

The compound can be described by the following structural formula:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{S}

This structure features a pyridazine core with a methoxyphenyl group and a piperidinyl ethyl sulfanyl substituent, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound show activity against various bacterial strains.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal
Compound C31.108Antibiofilm (MRSA)

These compounds exhibit bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of similar pyridazine derivatives has been evaluated in several studies. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Effects

Compound NameIC50 (μM)Inhibition Type
Compound D10.5TNF-α Inhibition
Compound E15.0IL-6 Inhibition

These findings suggest that the presence of the piperidine moiety may enhance anti-inflammatory activity .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus biofilms. The results indicated that certain compounds inhibited biofilm formation at concentrations as low as 0.007mg mL0.007\,\text{mg mL}, demonstrating significant potential for treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship

Another study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in the methoxyphenyl group significantly influenced biological activity. The optimal substitutions led to enhanced antimicrobial and anti-inflammatory effects .

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